cassiarin A
Beschreibung
Eigenschaften
Molekularformel |
C13H11NO2 |
|---|---|
Molekulargewicht |
213.23 g/mol |
IUPAC-Name |
3,7-dimethyl-2-oxa-6-azatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),7,9-pentaen-11-one |
InChI |
InChI=1S/C13H11NO2/c1-7-3-9-5-10(15)6-12-13(9)11(14-7)4-8(2)16-12/h3-6,14H,1-2H3 |
InChI-Schlüssel |
OYOZDJCHMVPELY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=CC(=O)C=C3C2=C(N1)C=C(O3)C |
Synonyme |
cassiarin A |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
In Vitro and In Vivo Studies
Cassiarin A has been shown to possess strong antimalarial properties, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. Research indicates that cassiarin A has an impressive inhibitory concentration (IC50) of 0.005 μg/ml in vitro, demonstrating its potency as an antimalarial agent .
- Study Findings :
- In Vitro Activity : In a study assessing the antimalarial activity of extracts from C. siamea, cassiarin A was isolated and tested against P. falciparum strain 3D7, yielding a low IC50 value .
- In Vivo Activity : The effective dose (ED50) for cassiarin A in mouse models infected with P. berghei was determined to be 0.47 mg/kg, indicating its potential utility in treating malaria .
Chemical Characterization and Quantification
To harness the therapeutic potential of cassiarin A, accurate methods for its quantification are essential. Thin-layer chromatography (TLC) has been validated as an effective technique for determining the levels of cassiarin A in C. siamea leaves.
- Methodology :
- The TLC-densitometry method demonstrated high selectivity and linearity (r = 0.9995), with limits of detection and quantification established at 0.0027 μg/spot and 0.008 μg/spot, respectively .
- This method allows for rapid and cost-effective assessment of cassiarin A levels across different geographical sources, facilitating quality control in herbal medicine production.
Vasodilatory Effects
Recent studies have also explored the vasodilatory effects of cassiarin A, revealing its potential cardiovascular benefits. In isolated rat mesenteric artery rings, cassiarin A was found to increase nitric oxide (NO) levels, suggesting a mechanism by which it may induce vasodilation .
- Research Insights :
- The vasodilatory effect indicates that cassiarin A could be beneficial in managing conditions related to vascular health, although further studies are needed to elucidate its mechanisms and therapeutic applications.
Summary Table of Research Findings
Vorbereitungsmethoden
Initial Total Synthesis via Sequential Alkynylation and Cyclization
The first total synthesis of cassiarin A, reported by Morita et al. in 2008, established a foundational route involving Sonogashira coupling and 6-endo-dig cyclization . The synthesis began with the preparation of a brominated chromone derivative (Compound 3 ), which underwent sequential alkynylation with trimethylsilylacetylene (TMSA) under palladium catalysis. Key steps included:
- Sonogashira coupling between Compound 3 and TMSA to install the alkyne moiety (82% yield)
- Deprotection of TMS groups using tetrabutylammonium fluoride (TBAF)
- 6-endo-dig cyclization mediated by silver triflate (AgOTf) to form the pyran ring system
This 12-step route achieved an overall yield of 4.2%, with the final structure confirmed through X-ray crystallography. The synthesis demonstrated the viability of transition-metal-catalyzed couplings for constructing cassiarin A's fused heterocyclic system.
Biomimetic Synthesis Leveraging Negishi Coupling
Yao and Yao (2008) developed a biomimetic approach inspired by putative biosynthetic pathways, utilizing a Negishi coupling strategy to assemble the cassiarin core. The synthesis featured:
- Preparation of a zincated chromone intermediate via transmetallation
- Cross-coupling with a brominated pyran derivative under palladium catalysis
- Silver(I)-promoted cyclization to form the tricyclic 8H-pyrano[2,3,4-de]chromen-8-one core
This method achieved cassiarin A in 9 linear steps with a 6.8% overall yield, representing a significant improvement over the initial synthesis. Comparative analysis revealed the biomimetic route's superiority in stereochemical control, particularly in establishing the C-11 methoxy group configuration.
Rhodium-Catalyzed C–H Activation Strategy
Zheng et al. (2016) introduced a one-pot cascade synthesis combining oximation, C–H activation, and alkyne annulation. This innovative approach transformed chroman-4-ones directly into cassiarin-like polyheterocycles through:
- Rhodium(III)-catalyzed C–H activation at the chromone's C-3 position
- Intermolecular alkyne insertion to form a seven-membered metallacycle
- Reductive elimination to construct the pyridine ring
Reaction conditions:
| Parameter | Value |
|---|---|
| Catalyst | [Cp*RhCl2]2 (5 mol%) |
| Oxidant | Cu(OAc)2·H2O (2 eq) |
| Temperature | 80°C |
| Solvent | DCE |
| Yield | 68–72% |
This method reduced synthetic steps to 7 while maintaining a 12.3% overall yield, showcasing exceptional atom economy.
TosMIC-Based Heterocyclization Approach
Gutiérrez et al. (2016) demonstrated a novel route using tosylmethyl isocyanide (TosMIC) derivatives to construct the isoquinoline moiety. Key transformations included:
- Condensation of a preformed chromone aldehyde with TosMIC
- Base-mediated cyclization (K2CO3, DMF, 110°C) to form the isoquinoline ring
- Sequential methylation and oxidation to install the C-11 substituent
This method achieved cassiarin A in 8 steps with a 9.1% overall yield, offering improved scalability compared to earlier routes. The TosMIC approach proved particularly effective for introducing nitrogen into the polycyclic system.
Recent Advances in Catalytic C–H Functionalization
Vargas et al. (2024) reported a rhodium-catalyzed C–H activation/cyclization strategy applicable to cassiarin derivatives. While primarily targeting cassiarin C, this method provided critical insights for cassiarin A synthesis through:
- Directed C–H activation at the chromone's C-8 position
- Alkyne insertion to form a key bicyclic intermediate
- Acid-mediated cyclization to complete the tetracyclic framework
Optimized conditions achieved an 84% yield for the cyclization step, representing the highest efficiency for this transformation to date.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for major cassiarin A syntheses:
*Reported for cassiarin C synthesis; extrapolated for cassiarin A
The 6-endo-dig cyclization observed in multiple routes follows Baldwin's rules for favorable cyclization modes. Computational studies (unpublished data cited in) suggest the transition state involves partial conjugation between the phenolic oxygen lone pairs and the alkyne π-system, lowering the activation energy by ~8 kcal/mol compared to alternative pathways.
In rhodium-catalyzed methods, mechanistic studies using deuterium labeling (, Supporting Information) confirmed concerted metalation-deprotonation (CMD) as the rate-determining step for C–H activation. The rhodacycle intermediate subsequently undergoes alkyne insertion with >95% regioselectivity, dictated by electronic effects of the chromone substituents.
Challenges in Purification and Characterization
Despite synthetic advances, cassiarin A's low natural abundance (0.0032% w/w in C. siamea leaves) and structural complexity pose significant purification challenges. Modern approaches combine:
- TLC-densitometry (LOQ = 50 ng/spot)
- Preparative HPLC (C18 column, 85:15 CHCl3:EtOH isocratic elution)
- Crystallization from ethyl acetate/hexane (3:1)
Spectroscopic characterization relies heavily on 2D NMR techniques , particularly HMBC correlations between H-11 (δ 6.89) and C-12 (δ 153.1), which confirm the methoxy substitution pattern.
Recent DFT calculations (unpublished work cited in) predict that replacing silver promoters with gold nanoparticles could improve cyclization yields by 15–20% through enhanced π-acid catalysis.
Q & A
Q. What are the standard protocols for isolating Cassiarin A from natural sources, and how can contamination by structurally similar analogs be minimized?
Cassiarin A is typically isolated from Cassia siamea using methanol extraction followed by chromatographic techniques like HPLC or column chromatography. Contamination by analogs (e.g., cassiarin B or demethylcassiarin B) can be mitigated using NMR-guided fractionation and comparative analysis of spectral data (e.g., ¹³C NMR shifts at δ 55–60 ppm for methoxy groups) . HPTLC or LC-MS profiling is recommended to verify purity .
Q. What spectroscopic methods are critical for confirming Cassiarin A’s structure, and how should conflicting spectral data be resolved?
Key methods include ¹H NMR (e.g., aromatic proton signals at δ 6.5–7.5 ppm), ¹³C NMR, and 2D techniques (COSY, HMBC). Discrepancies in reported data (e.g., shifts due to solvent effects) should be cross-referenced with synthetic analogs or isolated standards. For example, cassiarin B’s ¹H NMR data (δ 3.80 ppm for methoxy) can differentiate it from Cassiarin A .
Q. How can researchers access validated bioactivity data for Cassiarin A to design preliminary experiments?
Use systematic databases like CAS SciFindern to filter peer-reviewed studies. For example, search "cassiarin A AND antiplasmodial activity" to retrieve IC₅₀ values against Plasmodium falciparum (e.g., 0.8 µg/mL in ). Prioritize studies with detailed experimental conditions (e.g., parasite strain, incubation time).
Advanced Research Questions
Q. What are the key challenges in synthesizing Cassiarin A’s tetracyclic alkaloid core, and how do competing routes compare in yield and scalability?
The tetracyclic structure requires regioselective ring closure, often achieved via Pictet-Spengler reactions. A 2011 synthesis reported a 12-step route with 8% overall yield, while later methods using microwave-assisted catalysis improved efficiency . Compare yields, stereochemical outcomes, and purification steps using CAS Reactions (filter by "multistep reactions") .
Q. How can contradictory findings about Cassiarin A’s antidiabetic mechanisms be reconciled across in vitro and in vivo studies?
Discrepancies (e.g., AKR1B1 inhibition in vitro vs. lack of glucose-lowering effects in murine models) may arise from bioavailability issues. Design pharmacokinetic studies using LC-MS to quantify plasma concentrations. Cross-validate targets (e.g., α-glucosidase vs. PPAR-γ) via molecular docking (AutoDock Vina) and site-directed mutagenesis .
Q. What computational strategies are recommended to elucidate Cassiarin A’s binding modes with dynamic protein targets like AKR1B1?
Combine molecular dynamics (GROMACS) and free-energy calculations (MM/PBSA) to simulate ligand-protein interactions over 100-ns trajectories. Validate docking poses (e.g., cassiarin A’s −7.9 kcal/mol score with AKR1B1) with experimental mutagenesis data . Use PyMOL for visualization and CAS Registry for structural analogs .
Methodological Guidance
Q. How should researchers design experiments to distinguish Cassiarin A’s antiadipogenic effects from cytotoxicity in 3T3-L1 cells?
Include controls for cell viability (MTT assay) and adipogenesis (Oil Red O staining). Dose-response curves (0.1–50 µM) and time-course studies (days 0–10) are critical. For example, demethylcassiarin B showed activity at 10 µM without cytotoxicity, whereas cassiarin B was inactive .
Q. What systematic review practices ensure unbiased synthesis of Cassiarin A’s pharmacological data?
Follow PRISMA guidelines: screen studies using inclusion/exclusion criteria (e.g., in vivo studies only), assess bias via SYRCLE’s tool, and perform meta-analysis if ≥3 studies report comparable endpoints (e.g., IC₅₀ values) .
Data Presentation & Reproducibility
Q. What minimal dataset is required to validate Cassiarin A’s isolation and bioactivity in a peer-reviewed manuscript?
Include:
- NMR spectra (¹H, ¹³C, HMBC) with peak assignments .
- HPLC chromatograms (retention time, purity ≥95%) .
- Dose-response data (EC₅₀/IC₅₀) with statistical tests (ANOVA, p < 0.05) .
Q. How can researchers address irreproducible results in Cassiarin A’s antiplasmodial assays?
Standardize parasite culture conditions (e.g., % parasitemia, hematocrit levels) and validate drug batches via LC-MS. Publish raw data and analysis scripts in supplementary materials .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
